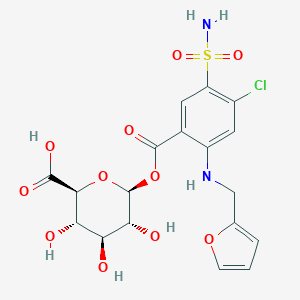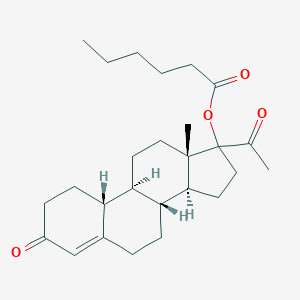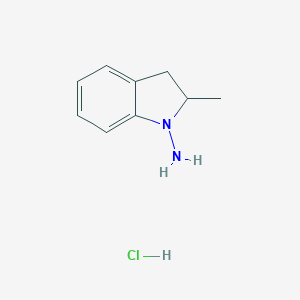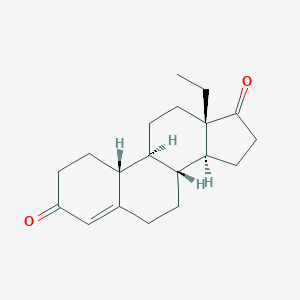
Acide deltamethrinique
Vue d'ensemble
Description
Deltamethrinic acid, also known as cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid, is an organobromine compound. It consists of a cyclopropanecarboxylic acid having a 2,2-dibromovinyl group at the 3-position and two methyl groups at the 2-position .
Synthesis Analysis
Deltamethrinic acid is a synthetic compound whose structure is inspired by those present in the flower head of the plant Chrysanthemum cinerariifolium . There are different syntheses of deltamethrinic acid, especially those originating from the laboratory .
Molecular Structure Analysis
The molecular formula of Deltamethrinic acid is C8H10Br2O2 . Its structure includes a cyclopropanecarboxylic acid having a 2,2-dibromovinyl group at the 3-position and two methyl groups at the 2-position .
Physical And Chemical Properties Analysis
Deltamethrinic acid has a molecular weight of 297.97 g/mol . It has a density of 2.0±0.1 g/cm3, a boiling point of 326.4±32.0 °C at 760 mmHg, and a flash point of 151.2±25.1 °C .
Applications De Recherche Scientifique
Applications agricoles et domestiques
L'acide deltamethrinique, également connu sous le nom de deltamethrine (DM), est un pyréthroïde de type II largement utilisé dans le monde entier en agriculture et dans les applications domestiques . Il est utilisé comme insecticide et acaricide pour lutter contre les ravageurs, les cafards, les moustiques et les parasites du bétail .
Médecine
Dans le domaine médical, la deltamethrine est utilisée en raison de son efficacité élevée et de sa faible toxicité pour les mammifères par rapport aux pesticides organophosphorés .
Études toxicologiques
Des études récentes ont montré que la deltamethrine exerce une variété d'effets toxiques sur des organes tels que les reins, le muscle cardiaque et les nerfs chez les animaux . Cela en fait un composé précieux pour les études toxicologiques.
Études sur la toxicité du développement
Il a été constaté que la deltamethrine à haute dose induit une toxicité du développement chez Caenorhabditis elegans, un organisme modèle souvent utilisé dans la recherche biologique . Cela fournit de nouvelles informations sur le mécanisme de la toxicité de la deltamethrine.
Études d'impact environnemental
La deltamethrine et son principal métabolite, l'acide 3‐phénoxybenzoïque (3‐PBA), ont constitué de graves menaces pour l'environnement ainsi que pour la santé humaine . Par conséquent, il est utilisé dans les études d'impact environnemental pour comprendre ses voies de dégradation par les co-cultures bactériennes .
Bioremédiation
Il a été constaté que la co-culture de certaines souches bactériennes dégrade efficacement la deltamethrine et son métabolite intermédiaire toxique 3-PBA . Cela ouvre de nouvelles voies pour la biorémédiation des environnements contaminés par les pesticides pyréthroïdes et leurs métabolites associés .
Safety and Hazards
Mécanisme D'action
Target of Action
Deltamethrinic acid, like other pyrethroids, primarily targets the presynaptic sodium channels in the nervous system . These channels play a crucial role in the propagation of nerve impulses, which are essential for the functioning of the nervous system.
Mode of Action
Deltamethrinic acid interacts with its targets by opening up the presynaptic sodium channels . This action interferes with the transport between sodium and potassium cations, thereby disrupting the entire nervous system .
Biochemical Pathways
It is known that the compound’s interaction with sodium channels disrupts the normal functioning of the nervous system
Pharmacokinetics
It is known that deltamethrin, the ester of deltamethrinic acid, exhibits dose-dependent absorption . The compound’s bioavailability and its impact on the body can vary depending on the dose and the individual’s physiological state .
Result of Action
The primary result of deltamethrinic acid’s action is the disruption of the nervous system, which can lead to various neurotoxic effects . It is also known to be toxic to aquatic life, particularly fish . Although generally considered safe to use around humans, it can cause asthma in some people .
Action Environment
The action, efficacy, and stability of deltamethrinic acid can be influenced by various environmental factors. For instance, the compound’s effectiveness as an insecticide can be reduced in the presence of certain environmental contaminants . Additionally, the compound’s stability may be affected by factors such as temperature, pH, and the presence of other chemicals in the environment .
Analyse Biochimique
Biochemical Properties
Deltamethrinic acid plays a significant role in biochemical reactions, particularly in the context of insecticide resistance. It interacts with various enzymes and proteins, including the voltage-sensitive sodium channel α-subunit . The nature of these interactions is primarily inhibitory, leading to resistance in certain insect populations .
Cellular Effects
The effects of Deltamethrinic acid on cells are profound. It influences cell function by interacting with specific cellular pathways, particularly those involving sodium channels . This interaction can impact gene expression and cellular metabolism, leading to changes in the overall function and viability of the cell .
Molecular Mechanism
The molecular mechanism of Deltamethrinic acid involves binding interactions with biomolecules, specifically the voltage-sensitive sodium channel α-subunit . This binding leads to changes in gene expression and can result in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
Over time, the effects of Deltamethrinic acid can change. In laboratory settings, it has been observed that certain populations of bed bugs have developed resistance to deltamethrin, becoming 264-fold more resistant to 1% deltamethrin compared with an insecticide-susceptible population .
Dosage Effects in Animal Models
The effects of Deltamethrinic acid vary with different dosages in animal models. High doses can lead to toxic or adverse effects, while lower doses may result in threshold effects .
Metabolic Pathways
Deltamethrinic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
(1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Br2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIQXIJPQWLFSD-NJGYIYPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C=C(Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)O)C=C(Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40873159 | |
| Record name | (1R-cis)-Decamethrinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53179-78-5, 63597-73-9 | |
| Record name | Deltamethrinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053179785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063597739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R-cis)-Decamethrinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R-cis)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DELTAMETHRINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHE31R77PQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B195231.png)
![(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B195240.png)

![4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B195246.png)
![N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-1-(pentanoylamino)cyclopentane-1-carboxamide](/img/structure/B195250.png)

